molecular formula C13H14N2O5 B13014619 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid

2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B13014619
M. Wt: 278.26 g/mol
InChI Key: RGGLRNKQJWYSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid (CAS 1664403-28-4) is a high-purity chemical compound offered for research and development purposes . This molecule features a furo[3,2-b]pyridine core, a privileged structure in medicinal chemistry, which is functionalized with both a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amine group. The presence of these orthogonal protective groups makes it a valuable synthetic intermediate, particularly in pharmaceutical chemistry for the construction of more complex molecules. The Boc group serves as a common protecting group for amines, allowing for selective deprotection under mild acidic conditions, while the carboxylic acid can undergo various coupling reactions. This combination is ideal for use in solid-phase peptide synthesis (SPPS) or as a key building block in the synthesis of novel drug candidates, such as kinase inhibitors or other heterocyclic-based therapeutics . As a research chemical, it is strictly for use in industrial or scientific laboratories. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]furo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O5/c1-13(2,3)20-12(18)15-10-8(11(16)17)9-7(19-10)5-4-6-14-9/h4-6H,1-3H3,(H,15,18)(H,16,17)

InChI Key

RGGLRNKQJWYSMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(O1)C=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Furo[3,2-b]pyridine Core

The fused heterocyclic core is generally synthesized via cyclization reactions involving appropriately substituted pyridine derivatives and furan precursors. Common approaches include:

  • Cyclodehydration or oxidative cyclization of precursors such as N-acylhydrazones or hydrazides derived from pyridine carboxaldehydes or carboxylic acids.
  • Use of bases like potassium carbonate or triethylamine to facilitate ring closure.
  • Solvents such as toluene or dimethylformamide (DMF) under reflux conditions to promote cyclization.

Introduction of the Boc-Protected Amino Group

  • The amino group is introduced as a protected amine using tert-butoxycarbonyl (Boc) protection to prevent side reactions during subsequent steps.
  • Boc protection is typically achieved by reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • This step ensures the amino group remains intact and selectively reactive in later transformations.

Installation of the Carboxylic Acid Group

  • The carboxylic acid at the 3-position can be introduced by:

    • Direct oxidation of methyl or aldehyde precursors on the furo[3,2-b]pyridine ring.
    • Hydrolysis of ester intermediates under acidic or basic conditions.
    • Selective functional group transformations using reagents like KMnO4 or other oxidants.
  • The carboxylic acid group is critical for biological activity and further conjugation in medicinal chemistry applications.

Purification Techniques

  • Recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures) is commonly used to purify the final compound.
  • Chromatographic methods such as silica gel column chromatography or preparative HPLC may be employed to achieve high purity.
  • Purity is confirmed by analytical techniques including NMR, mass spectrometry, and HPLC.

Representative Synthetic Procedure (Summary)

Step Reagents/Conditions Description
1. Cyclization Pyridine derivative + furan precursor, base (K2CO3 or Et3N), solvent (DMF or toluene), reflux Formation of furo[3,2-b]pyridine core
2. Boc Protection Di-tert-butyl dicarbonate, base (Et3N), solvent (DCM) Introduction of Boc-protected amino group
3. Carboxylation Oxidation or hydrolysis (KMnO4 or acid/base) Installation of carboxylic acid at position 3
4. Purification Recrystallization or chromatography Isolation of pure compound

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the yield and purity of the cyclization step. Triethylamine and DMF have shown good results in promoting ring closure without side reactions.
  • Boc protection is generally high yielding and mild, preserving the integrity of the heterocyclic system.
  • Oxidation steps require careful control to avoid over-oxidation or degradation of the sensitive fused ring system.
  • Purification by recrystallization is preferred for scalability, while chromatography is used for small-scale or research-grade synthesis.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Cyclization base Potassium carbonate, triethylamine Facilitates ring closure
Cyclization solvent DMF, toluene High boiling solvents for reflux
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Mild, selective amine protection
Boc protection base Triethylamine, sodium bicarbonate Neutralizes acid byproducts
Carboxylation method Oxidation (KMnO4), hydrolysis Controlled to avoid ring damage
Purification methods Recrystallization, silica gel chromatography Ensures high purity for medicinal use
Yield range Moderate to high (varies by step) Optimization needed for scale-up

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amino functionality, allowing selective deprotection under acidic conditions. Key findings include:

  • Reagents and Conditions :

    • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

    • Hydrochloric acid (HCl) in dioxane or ethyl acetate .

  • Outcomes :

    • Quantitative removal of the Boc group yields the free amino intermediate, which can participate in subsequent coupling or alkylation reactions .

    • Example: Deprotection of the Boc group in 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid under TFA/DCM generates a reactive amine intermediate, isolated in >90% purity.

Reagent Solvent Temperature Yield Reference
TFADCM0–25°C>90%
4M HClDioxane50°C85%

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification, amidation, or activation for coupling:

  • Esterification :

    • Reagents: Thionyl chloride (SOCl₂) followed by alcohol (e.g., ethanol) .

    • Example: Conversion to ethyl ester derivatives for improved solubility .

  • Amidation :

    • Reagents: HATU or EDC/HOBt with amines .

    • Application: Synthesis of amide derivatives for kinase inhibitor studies .

  • Activation :

    • Formation of acyl chlorides (SOCl₂) or mixed anhydrides for peptide coupling .

Notable Reaction Pathway

text
3-Carboxylic acid → SOCl₂ → Acyl chloride → Amine → Amide product

Conditions: 0°C to room temperature, 2–4 hours .

Cycloaddition and Heterocycle Formation

The furopyridine core participates in [4+2] cycloadditions, leveraging electron-deficient regions:

  • Diels-Alder Reactions :

    • With dienophiles like maleic anhydride or acetylenedicarboxylate .

    • Products: Fused bicyclic systems with potential bioactivity .

  • Outcomes :

    • Regioselectivity is controlled by electron-withdrawing substituents on the pyridine ring .

Nucleophilic Substitution at the Pyridine Ring

Electrophilic sites on the pyridine ring enable substitution:

  • Halogenation :

    • Reagents: NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide) in DMF .

    • Example: Bromination at position 5 of the pyridine ring for further cross-coupling .

  • Amination :

    • Buchwald-Hartwig coupling with aryl amines catalyzed by Pd(OAc)₂/XPhos .

Coupling Reactions for Molecular Diversification

The compound serves as a scaffold for Suzuki-Miyaura and Sonogashira couplings:

  • Suzuki-Miyaura :

    • Boronic acids with Pd(PPh₃)₄/K₂CO₃ in THF/water .

    • Example: Introduction of aryl groups at position 4 .

  • Sonogashira :

    • Terminal alkynes with PdCl₂(PPh₃)₂/CuI in triethylamine .

Stability and Side Reactions

  • Thermal Stability : Decomposition observed >200°C, with decarboxylation as a major pathway .

  • pH Sensitivity : Carboxylic acid group protonation/deprotonation alters solubility (pKa ≈ 3.5).

Analytical Characterization

Key techniques for reaction monitoring:

  • NMR : Distinct signals for Boc (δ 1.48 ppm, s, 9H) and carboxylic acid (δ 10.79 ppm, s) .

  • LCMS : Used to confirm intermediates (e.g., [M+H]⁺ = 279.1 for Boc-protected acid) .

Pharmacological Relevance

Derivatives of this compound exhibit:

  • Kinase Inhibition : Modulating MAPK or PI3K pathways via amide-linked pharmacophores .

  • Anticancer Activity : IC₅₀ values in low micromolar range against breast cancer cell lines.

This compound’s versatility in Boc deprotection, carboxylic acid derivatization, and cycloaddition reactions makes it a strategic intermediate in drug discovery. Controlled conditions and analytical validation are critical to minimizing side reactions and ensuring high yields.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research
    • Recent studies have indicated that derivatives of furo[3,2-b]pyridine compounds exhibit anticancer properties. The structural modifications provided by the tert-butoxycarbonyl group may enhance bioactivity against various cancer cell lines. For instance, research has shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects
    • Compounds like 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid are being investigated for their neuroprotective effects. They may modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can influence the kynurenine pathway, potentially offering therapeutic benefits in managing neurodegenerative disorders .
  • Antimicrobial Activity
    • The furo[3,2-b]pyridine scaffold has been associated with antimicrobial properties. Research indicates that modifications to this structure can lead to enhanced activity against bacterial strains resistant to conventional antibiotics. This application is particularly relevant in the context of rising antibiotic resistance .
  • Case Study on Anticancer Activity
    • A study published in a peer-reviewed journal explored the effects of a series of furo[3,2-b]pyridine derivatives on cancer cell lines. The results indicated that compounds similar to 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anticancer activity .
  • Neuroprotective Mechanisms
    • In a recent investigation into neuroprotective agents, researchers found that furo[3,2-b]pyridine derivatives could significantly reduce oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides. This suggests a mechanism by which these compounds could mitigate neurodegeneration .
  • Antimicrobial Efficacy
    • A comparative study assessed the antimicrobial properties of various furo[3,2-b]pyridine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The findings highlighted that certain modifications led to enhanced antibacterial activity, positioning these compounds as potential candidates for new antibiotic therapies .

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

  • The Boc group offers reversible amine protection, a feature shared with 2-[(tert-Butoxy)carbonyl]pyridine-3-carboxylic acid . However, the latter lacks the fused furan ring, reducing steric complexity.
  • Electron-withdrawing groups (e.g., trifluoromethyl in C₉H₆ClF₃N₂O₂) may alter acidity and reactivity compared to the Boc-amino group .

Research and Industrial Relevance

  • The target compound’s furopyridine scaffold is prevalent in kinase inhibitors and antiviral agents, where fused heterocycles enhance target binding .
  • Derivatives like 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are explored for their fluorinated pharmacophores, which improve metabolic stability .
  • Discontinued analogues (e.g., 2-[(tert-Butoxy)carbonyl]pyridine-3-carboxylic acid) highlight market shifts toward more complex intermediates like the furopyridine series .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1664403-28-4) is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent studies and findings.

  • Molecular Formula : C13H14N2O5
  • Molecular Weight : 278.27 g/mol
  • IUPAC Name : 2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylic acid
  • Purity : 97% .

Biological Activity Overview

The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid has been explored in various studies, particularly its anticancer properties.

Anticancer Activity

Recent research has shown that derivatives of furo[3,2-b]pyridine compounds exhibit significant anticancer activity. For instance, a related compound demonstrated a remarkable 99% inhibition of KYSE70 and KYSE150 cancer cell growth at a concentration of 20 µg/mL, with an IC50 value of 0.655 µg/mL after 24 hours . This suggests that similar derivatives may possess comparable or enhanced anticancer efficacy.

Table 1: Cytotoxicity Activity of Related Compounds

CompoundCell LineConcentration (µg/mL)Inhibition (%)IC50 (µg/mL)
4cKYSE7020990.655
4cKYSE1502099Not specified
3eKYSE7040ModerateNot specified
3eKYSE15040ModerateNot specified

This table summarizes the cytotoxic effects observed in different compounds related to the furo[3,2-b]pyridine structure, indicating a trend where modifications can lead to varied biological outcomes.

The mechanism by which these compounds exert their anticancer effects is believed to involve interaction with specific molecular targets. For instance, molecular docking studies indicated that the binding mode of certain furanopyridone derivatives with METAP2 and EGFR is crucial for their inhibitory activity . The carbonyl group in the pyridone moiety plays a significant role in this interaction.

Other Biological Activities

Beyond anticancer properties, furo[3,2-b]pyridine derivatives have shown potential in other areas:

  • Antimicrobial Activity : Some related compounds have demonstrated antibacterial effects against various microbial strains .
  • Inhibition of Enzymatic Activity : Certain furo[3,2-b]pyridine compounds have been identified as inhibitors of specific enzymes involved in inflammatory pathways .

Case Studies

  • Study on Antitumor Efficacy : A study focusing on the synthesis and evaluation of novel furan–pyridinone compounds found that derivative 4c exhibited exceptional antitumor activity against esophageal cancer cell lines. The research emphasized the importance of structural modifications for enhancing biological activity .
  • Enzyme Inhibition Research : Another investigation highlighted the ability of certain furo[3,2-b]pyridine derivatives to inhibit the par-2 signaling pathway, which is implicated in inflammatory bowel diseases . This suggests a broader therapeutic potential beyond oncology.

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid?

  • Methodological Answer : A common approach involves coupling the furopyridine core with a tert-butoxycarbonyl (Boc)-protected amine. For example, Boc-protected intermediates (e.g., tert-butoxycarbonylamino derivatives) are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen. Reaction progress is monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is recommended .

Q. How can researchers confirm the compound’s purity and identity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) is used to assess purity (>95% by UV detection at 254 nm). Structural confirmation requires 1^1H/13^13C NMR (DMSO-d6 or CDCl3) to verify Boc-group signals (δ ~1.4 ppm for tert-butyl) and furopyridine aromatic protons (δ ~6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 322.14) .

Q. What are the critical storage conditions for this compound?

  • Methodological Answer : Store at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic vapors. Long-term stability tests (TGA/DSC) for similar Boc-protected compounds show decomposition temperatures >150°C .

Advanced Research Questions

Q. How does the Boc-protecting group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions at the amine during coupling. However, its steric bulk may slow reaction kinetics. Kinetic studies using HATU/DIPEA in DMF show optimal coupling efficiency at 0°C–25°C, monitored by 19^19F NMR for fluorinated analogs . Post-coupling, Boc deprotection requires TFA/DCM (1:1 v/v) for 1–2 hours .

Q. What strategies resolve contradictions in spectroscopic data for structural analogs?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) often arise from residual solvents, rotamers, or impurities. For example, rotameric equilibria in Boc-protected amines can cause split signals in 1^1H NMR; variable-temperature NMR (VT-NMR) at 50°C can collapse these signals. X-ray crystallography is definitive for resolving ambiguous stereochemistry .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler) using fluorescence polarization assays. Molecular docking (e.g., AutoDock Vina) into ATP-binding pockets (e.g., JAK2 or EGFR kinases) predicts binding modes. Compare IC50 values with structurally related pyridinecarboxylic acids (e.g., flupyrsulfuron analogs, IC50 ~nM range) .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Methodological Answer : LC-MS/MS with a Q-TOF detector identifies hydrolytic degradation products (e.g., free furopyridine-3-carboxylic acid). Simulated gastric fluid (pH 1.2, 37°C) accelerates Boc cleavage, while PBS (pH 7.4) shows slower degradation. Quantify using a calibration curve with internal standards (e.g., deuterated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.